Product packaging for MLN 4924 2-Sulfonamide(Cat. No.:CAS No. 1391052-49-5)

MLN 4924 2-Sulfonamide

Cat. No.: B589233
CAS No.: 1391052-49-5
M. Wt: 522.595
InChI Key: FFRAADNHZXDKGG-QGWWYQLQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Protein Neddylation and its Biological Significance

Protein neddylation is a reversible process that involves the covalent attachment of the Neural precursor cell Expressed, Developmentally Down-regulated 8 (NEDD8) protein to a substrate protein. This enzymatic cascade is initiated by the NEDD8-activating enzyme (NAE) and proceeds through the action of NEDD8-conjugating enzymes (E2s) and NEDD8-ligases (E3s). umich.edu The best-characterized substrates of neddylation are the cullin proteins, which form the scaffold of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ubiquitin ligases. umich.edunih.gov

The attachment of NEDD8 to a cullin protein, a process termed cullin neddylation, activates the CRL complex. umich.edu This activation is crucial for the subsequent ubiquitination of a vast number of substrate proteins, marking them for degradation by the proteasome. nih.govnih.gov Through the regulation of CRLs, neddylation plays a pivotal role in a multitude of cellular processes, including:

Cell Cycle Progression: Neddylation is essential for the timely degradation of key cell cycle regulators, such as Cdt-1, cyclin E, and p27, ensuring orderly progression through the cell cycle. nih.gov

Signal Transduction: The pathway influences signaling cascades like the NF-κB pathway by mediating the degradation of inhibitory proteins such as pIκBα. nih.govfrontiersin.org

DNA Damage Response: Neddylation is involved in the cellular response to DNA damage, contributing to the maintenance of genomic stability. aai.orgelifesciences.org

Apoptosis and Senescence: The neddylation pathway can influence programmed cell death (apoptosis) and cellular senescence, processes critical for removing damaged or unwanted cells. nih.govresearchgate.net

Dysregulation of the neddylation pathway, often characterized by the overexpression of NEDD8 and abnormal activation of CRLs, has been implicated in the development of various human diseases, including cancer. umich.eduresearchgate.net This makes the neddylation pathway an attractive area of investigation for understanding disease mechanisms.

Functional Role of the NEDD8-Activating Enzyme (NAE) in Protein Homeostasis

The NEDD8-Activating Enzyme (NAE) is the lynchpin of the neddylation cascade, catalyzing the first and essential step. ashpublications.orgmedchemexpress.com NAE, a heterodimer composed of the NAE1 (also known as APP-BP1) and UBA3 subunits, activates NEDD8 in an ATP-dependent manner. aacrjournals.org This activation involves the formation of a high-energy thioester bond between NAE and NEDD8, preparing NEDD8 for transfer to a NEDD8-conjugating enzyme (E2). acs.org

By controlling the initiation of the entire neddylation process, NAE holds a critical position in maintaining protein homeostasis. technologynetworks.com The activity of NAE directly dictates the level of cullin neddylation and, consequently, the activity of the extensive family of CRLs. ashpublications.org This, in turn, regulates the turnover of a vast array of proteins that are vital for normal cellular function. medchemexpress.com The central role of NAE in controlling the degradation of numerous proteins involved in cell cycle control, DNA replication, and stress responses underscores its importance in cellular protein quality control. ashpublications.org

Given its upstream position and singular role in initiating neddylation, NAE has been identified as a key controller of the NEDD8 conjugation pathway. ashpublications.org Its inhibition offers a strategic point of intervention to modulate the entire neddylation cascade and study its downstream consequences.

MLN4924 (Pevonedistat) as a First-in-Class NAE Inhibitor in Academic Research

MLN4924, also known by its clinical name pevonedistat (B1684682), is a potent and selective small-molecule inhibitor of the NEDD8-Activating Enzyme. medchemexpress.commedchemexpress.com It represents a "first-in-class" agent, meaning it was the first compound developed to specifically target NAE. nih.govtechnologynetworks.com In academic research, MLN4924 has become an invaluable tool for dissecting the intricacies of the neddylation pathway and its role in cellular biology.

The mechanism of action of MLN4924 is unique. It acts as a substrate-assisted inhibitor. acs.org NAE mistakes MLN4924 for its natural substrate, adenosine (B11128) monophosphate (AMP), and catalyzes the formation of a covalent adduct between MLN4924 and NEDD8. technologynetworks.comportlandpress.com This MLN4924-NEDD8 adduct then binds tightly to the active site of NAE, effectively blocking the enzyme's activity and preventing the subsequent steps of the neddylation cascade. technologynetworks.comportlandpress.com

By inhibiting NAE, MLN4924 effectively shuts down the neddylation of all cullins, leading to the inactivation of CRLs. nih.gov This inactivation results in the accumulation of a wide range of CRL substrate proteins. umich.edunih.gov The accumulation of these substrates triggers a cascade of cellular events, including:

Cell Cycle Arrest: The buildup of cell cycle inhibitors like p21 and p27 halts cell cycle progression, often at the G2/M phase. nih.gov

DNA Damage and Replication Stress: The accumulation of proteins like CDT1 can lead to DNA re-replication and damage. nih.govmdpi.com

Apoptosis: The disruption of protein homeostasis and induction of cellular stress can lead to programmed cell death. nih.govmdpi.com

Senescence and Autophagy: In some cellular contexts, MLN4924 can induce cellular senescence or autophagy. umich.edunih.gov

The multifaceted cellular responses to NAE inhibition by MLN4924 have made it a subject of intense academic investigation across various fields of biology.

Research Findings on MLN4924 (Pevonedistat)

Cellular ProcessEffect of MLN4924Key Substrates AffectedReferences
Cell CycleInduces G2/M phase arrestp21, p27, Wee1 nih.gov
DNA ReplicationTriggers DNA damage and replication stressCDT1, ORC1 nih.govoncotarget.com
ApoptosisInduces programmed cell deathNoxa, BIK nih.govoncotarget.com
Signal TransductionInhibits NF-κB activityPhospho-IκBα aai.orgashpublications.org
Cellular SenescenceCan induce senescenceNot specified nih.govmdpi.com
AutophagyCan induce autophagyNot specified nih.govmdpi.com

Properties

CAS No.

1391052-49-5

Molecular Formula

C21H26N6O6S2

Molecular Weight

522.595

IUPAC Name

[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate

InChI

InChI=1S/C21H26N6O6S2/c22-34(28,29)32-11-14-9-15(10-19(14)33-35(23,30)31)27-8-7-17-20(24-12-25-21(17)27)26-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19H,5-6,9-11H2,(H2,22,28,29)(H2,23,30,31)(H,24,25,26)/t14-,15+,18-,19+/m0/s1

InChI Key

FFRAADNHZXDKGG-QGWWYQLQSA-N

SMILES

C1CC2=CC=CC=C2C1NC3=NC=NC4=C3C=CN4C5CC(C(C5)OS(=O)(=O)N)COS(=O)(=O)N

Synonyms

Sulfamic Acid [(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]_x000B_-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-(O-sulfonamide)cyclopentyl]methyl Ester; 

Origin of Product

United States

Molecular and Cellular Mechanisms of Mln4924 Action

Mechanism of NAE Inhibition by MLN4924: Adduct Formation and Enzymatic Blockade

The neddylation cascade is initiated by the NAE, a heterodimeric enzyme composed of the NAE1 (also known as APPBP1) and UBA3 subunits. wikipedia.org This enzyme catalyzes the first step in the conjugation of the ubiquitin-like protein NEDD8 to its target proteins. The process begins with NAE binding to ATP and NEDD8, leading to the formation of a NEDD8-AMP intermediate. wikipedia.org This intermediate then reacts with a catalytic cysteine residue in the UBA3 subunit, forming a high-energy thioester bond. wikipedia.org

MLN4924 functions as a mechanism-based inhibitor by mimicking AMP. mdpi.comwikipedia.org It enters the catalytic pocket of NAE and reacts with the thioester-linked NEDD8, forming a stable, covalent NEDD8-MLN4924 adduct. tandfonline.comwikipedia.orgresearchgate.net This adduct is structurally similar to the natural NEDD8-adenylate intermediate but is chemically inert and cannot be utilized in the subsequent steps of the neddylation cascade. researchgate.net The formation of this stable adduct effectively sequesters NEDD8 and blocks the active site of NAE, leading to a complete shutdown of the enzymatic activity and terminating the entire neddylation process at its most proximal step. tandfonline.comresearchgate.net

Downstream Perturbations of the Neddylation Cascade

The inhibition of NAE by MLN4924 sets off a cascade of downstream effects, primarily through the inactivation of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs). mdpi.comtandfonline.com

Inactivation of Cullin-RING Ligases (CRLs) and Consequent Substrate Accumulation

CRLs are multi-protein complexes that play a critical role in targeting a vast number of proteins for proteasomal degradation, thereby regulating numerous cellular processes. tandfonline.comnih.gov The activity of CRLs is dependent on the neddylation of their cullin scaffold subunit. tandfonline.comnih.gov By blocking cullin neddylation, MLN4924 effectively inactivates the entire family of CRL E3 ligases. tandfonline.comumich.edu

This inactivation leads to the stabilization and accumulation of a wide array of CRL substrate proteins, many of which are tumor suppressors or key regulators of essential cellular pathways. tandfonline.comtandfonline.comresearchgate.net The accumulation of these substrates is a central tenet of MLN4924's anticancer activity. tandfonline.comnih.gov

Table 1: Key Cullin-RING Ligase (CRL) Substrates Accumulating Upon MLN4924 Treatment

Substrate Function Consequence of Accumulation References
p21 (CDKN1A) Cyclin-dependent kinase (CDK) inhibitor G1 and G2 cell cycle arrest tandfonline.comnih.govnih.gov
p27 (CDKN1B) Cyclin-dependent kinase (CDK) inhibitor G1 and G2 cell cycle arrest tandfonline.comnih.govnih.gov
Wee1 Kinase that inhibits CDK1 G2/M cell cycle arrest researchgate.netnih.govnih.gov
CDT1 DNA replication licensing factor DNA re-replication stress, DNA damage tandfonline.comnih.govoncotarget.com
ORC1 Component of the origin recognition complex DNA replication stress researchgate.netnih.gov
IκBα Inhibitor of NF-κB Inhibition of NF-κB signaling tandfonline.comresearchgate.net
Noxa Pro-apoptotic BH3-only protein Induction of apoptosis tandfonline.comnih.gov
DEPTOR Inhibitor of mTORC1 and mTORC2 Induction of autophagy nih.govnih.gov
HIF1α Transcription factor for hypoxia response Induction of autophagy nih.gov

Impact on Key Cellular Processes and Pathways

The widespread accumulation of CRL substrates following MLN4924 treatment profoundly disrupts several fundamental cellular processes, ultimately determining the fate of the cancer cell.

MLN4924 is a potent inducer of cell cycle arrest at multiple checkpoints. mdpi.comnih.gov The accumulation of CDK inhibitors p21 and p27 contributes to arrest in the G1 phase. frontiersin.orgnih.gov In some cancer cell types, MLN4924 treatment leads to an S-phase arrest, often associated with DNA replication stress. nih.govnih.gov More commonly, a robust G2/M arrest is observed, which is attributed to the accumulation of Wee1, a kinase that inhibits the G2-M transition. nih.govnih.govnih.govnih.gov The specific phase of cell cycle arrest can be cell-line dependent. tandfonline.comnih.gov

A primary consequence of MLN4924-mediated CRL inactivation is the induction of DNA replication stress. nih.gov This is largely due to the aberrant accumulation of the DNA replication licensing factor CDT1. tandfonline.comoncotarget.com Uncontrolled levels of CDT1 lead to the re-firing of DNA replication origins within a single S-phase, a phenomenon known as DNA re-replication. mdpi.comfrontiersin.org This unscheduled DNA synthesis generates significant DNA damage, triggering a potent DNA damage response (DDR). nih.govaacrjournals.orgplos.org The activation of the DDR is evidenced by the phosphorylation of key checkpoint kinases and the formation of γH2AX foci, a marker of DNA double-strand breaks. oncotarget.comnih.govnih.gov

The cellular response to the profound disruption caused by MLN4924 ultimately leads to one of several cell fate decisions: apoptosis, senescence, or autophagy. tandfonline.commdpi.com

Apoptosis: MLN4924 can induce programmed cell death, or apoptosis, in a variety of cancer cells. nih.govnih.govresearchgate.net This is often mediated by the intrinsic apoptotic pathway, involving the upregulation of pro-apoptotic proteins like Noxa and Bik, and the downregulation of anti-apoptotic proteins. tandfonline.comnih.govfrontiersin.org The accumulation of DNA damage also contributes significantly to the induction of apoptosis. nih.gov

Senescence: In some cellular contexts, MLN4924 treatment triggers cellular senescence, a state of irreversible growth arrest. tandfonline.comoncotarget.com The induction of senescence is often dependent on the expression of tumor suppressors like p21 and p27, which accumulate following CRL inhibition. tandfonline.comnih.gov

Autophagy: MLN4924 has been shown to induce autophagy, a cellular self-digestion process, in multiple cancer cell lines. nih.govnih.govnih.gov Mechanistically, this can be triggered by the accumulation of DEPTOR, an mTOR inhibitor, and the induction of reactive oxygen species (ROS). nih.govnih.govresearchgate.net While autophagy can sometimes act as a survival mechanism for cancer cells, its induction by MLN4924 is a direct consequence of the drug's primary mechanism of action. nih.govnih.gov

Table 2: Cellular Fates Induced by MLN4924

Cellular Outcome Key Mediating Factors Description References
Apoptosis Noxa, Bik, DNA damage Programmed cell death characterized by caspase activation and cellular fragmentation. tandfonline.comnih.govnih.govnih.gov
Senescence p21, p27 A state of irreversible cell cycle arrest, often characterized by β-galactosidase activity. tandfonline.comnih.govoncotarget.com
Autophagy DEPTOR, HIF1α, ROS A catabolic process involving the degradation of cellular components via lysosomes. nih.govnih.govnih.govresearchgate.net
Modulation of Signal Transduction Pathways: e.g., NF-κB, p53, AKT/mTOR

MLN4924, an inhibitor of the NEDD8-activating enzyme (NAE), disrupts the neddylation cycle, leading to the inactivation of Cullin-RING ligases (CRLs). This inactivation results in the accumulation of various CRL substrate proteins, thereby modulating critical signal transduction pathways involved in cell survival, proliferation, and apoptosis.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Its activation is controlled by the inhibitor of NF-κB (IκBα), a substrate of the CRL1 E3 ligase. In response to stimuli, IκBα is phosphorylated and subsequently targeted for degradation by CRL1, allowing NF-κB to translocate to the nucleus and activate target gene transcription. MLN4924 treatment blocks this process by inactivating CRL1, leading to the accumulation of phosphorylated IκBα. nih.govaacrjournals.org This sequesters NF-κB in the cytoplasm, inhibiting its transcriptional activity and promoting apoptosis. nih.govnih.govselleck.co.jp This mechanism is crucial for the anti-inflammatory and pro-apoptotic effects of MLN4924. nih.govmdpi.com

p53 Pathway: The tumor suppressor protein p53 plays a central role in preventing cancer formation by inducing cell cycle arrest, senescence, and apoptosis in response to cellular stress. The stability and activity of p53 are regulated by various post-translational modifications, including neddylation, which can inhibit its transcriptional activity. mdpi.com By inhibiting the neddylation pathway, MLN4924 can lead to the accumulation and activation of p53. nih.govresearchgate.net This activation of the p53 signaling pathway is a key mechanism behind the anti-leukemia effect of MLN4924. nih.gov In some cancers, MLN4924-induced senescence is dependent on the recruitment of p53 and its downstream target, p21. frontiersin.org

AKT/mTOR Pathway: The AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. MLN4924 has been shown to suppress both AKT and mTOR signaling. nih.govnih.govresearchgate.net One mechanism involves the upregulation of REDD1, a known negative regulator of the mTOR pathway. nih.govnih.govresearchgate.net Additionally, MLN4924 can cause the accumulation of DEPTOR, a natural inhibitor of both mTORC1 and mTORC2, by inhibiting its degradation by CRL1. tandfonline.com While this inhibits mTORC1, it can lead to a feedback activation of AKT. tandfonline.com However, other studies have shown that MLN4924 can suppress AKT signaling, and the sensitivity of some cancer cells to MLN4924 is associated with the activity of the ERK and AKT pathways. mdpi.com

PathwayKey CRL Substrate(s) / Affected ProteinEffect of MLN4924Consequence of MLN4924 Action
NF-κB Phosphorylated IκBαAccumulationInhibition of NF-κB nuclear translocation and activity
p53 p53Accumulation and activationInduction of cell cycle arrest, apoptosis, and senescence
AKT/mTOR REDD1, DEPTORUpregulation/AccumulationSuppression of mTOR signaling, complex effects on AKT

Neddylation-Independent Activities of MLN4924

Emerging research indicates that MLN4924 exerts biological effects through mechanisms that are independent of its primary role as a neddylation inhibitor. tandfonline.comresearchgate.netresearchgate.net

Modulation of Receptor Tyrosine Kinase Signaling (e.g., EGFR Dimerization and RAS/MAPK/PI3K/AKT1 Activation)

MLN4924 has been found to have off-target effects, including the induction of Epidermal Growth Factor Receptor (EGFR) dimerization. tandfonline.comresearchgate.netnih.gov This dimerization can activate EGFR and its downstream signaling pathways, including the RAS/MAPK and PI3K/AKT1 cascades. nih.govnih.gov The activation of the RAS/MAPK pathway has been linked to the stimulation of tumor sphere formation. nih.gov Furthermore, MLN4924-mediated activation of AKT1 through EGFR dimerization has been shown to inhibit ciliogenesis. nih.govoup.comresearchgate.net This neddylation-independent activity highlights a complex role for MLN4924, where it can simultaneously inhibit pro-survival pathways through neddylation blockage while activating others through off-target effects.

Influence on Metabolic Reprogramming (e.g., PKM2 Tetramerization and Glycolysis)

Cancer cells often reprogram their metabolism to favor glycolysis, a process influenced by the enzyme Pyruvate (B1213749) Kinase M2 (PKM2). MLN4924 has been shown to directly promote the tetramerization of PKM2. nih.govjci.orgresearchgate.net This is significant because the tetrameric form of PKM2 is more active, leading to an increase in glycolysis. nih.govjci.orgjci.org This effect on glycolysis represents a potential side effect of MLN4924 treatment, as it could enhance cancer cell survival. nih.govjci.org The structural similarity of MLN4924 to a known PKM2 activator, SAICAR, is thought to be the basis for this neddylation-independent activity. nih.gov

Immunomodulatory Effects and Cytokine Production (e.g., IFN-β Regulation)

MLN4924 exhibits immunomodulatory properties that can be both dependent and independent of neddylation inhibition. cnr.itnih.gov Notably, MLN4924 has been shown to inhibit the production of Interferon-beta (IFN-β) in a neddylation-independent manner. aai.orgnih.gov This is achieved by preventing the binding of the transcription factor IRF3 to the IFN-β promoter. nih.govaai.orgnih.gov While neddylation is required for the early phase of IFN-β production in response to some viral infections through NF-κB activation, the inhibitory effect of MLN4924 on IRF3 appears to be a separate mechanism. nih.gov This modulation of cytokine production suggests that MLN4924 can influence the tumor immune microenvironment through multiple pathways.

Neddylation-Independent ActivityTarget/ProcessProposed Mechanism of MLN4924Potential Outcome
RTK Signaling Modulation EGFR DimerizationTriggers receptor dimerizationActivation of RAS/MAPK and PI3K/AKT1 pathways
Metabolic Reprogramming PKM2 TetramerizationPromotes the active tetrameric formIncreased glycolysis
Immunomodulation IFN-β ProductionPrevents IRF3 binding to the IFN-β promoterInhibition of IFN-β expression

Preclinical Efficacy and Biological Impact of Mln4924

Antineoplastic Activity in In Vitro Cancer Models

The in vitro antineoplastic activity of MLN4924 has been extensively documented across a diverse array of cancer cell lines, demonstrating its broad potential as a therapeutic agent. By inhibiting the NAE, MLN4924 triggers the accumulation of specific CRL substrate proteins, leading to cell cycle disruption and programmed cell death. nih.gov

Inhibition of Proliferation and Viability Across Diverse Cancer Cell Lines

MLN4924 has consistently shown the ability to reduce cell viability and inhibit the proliferation of cancer cells in a dose- and time-dependent manner. nih.gov Its efficacy has been established in both hematological malignancies and various solid tumors.

Hematological Malignancies

MLN4924 has demonstrated significant preclinical anti-leukemic activity. nih.gov

Acute Myeloid Leukemia (AML): MLN4924 effectively suppresses the proliferation of AML cell lines (THP-1, MOLM-13) and primary patient cells. portlandpress.com It induces G2/M phase cell cycle arrest and apoptosis. portlandpress.com Studies have shown that co-treatment of AML cells with MLN4924 and cytarabine (B982) (ara-C) leads to diminished clonogenic survival, increased apoptosis, and synergistic levels of DNA damage. nih.govnih.gov In vivo studies using AML xenograft models confirmed that MLN4924 significantly suppressed tumor growth. tandfonline.com

Acute Lymphoblastic Leukemia (ALL): In T-cell ALL (T-ALL), MLN4924 potently suppresses oncogenic growth, induces G2 phase cell cycle arrest, and promotes apoptosis. nih.govuni.lu It demonstrates dose-dependent cell growth inhibition in both T- and B-ALL cells, with IC50 values ranging from 159 to 300 nM. ashpublications.org The compound has been shown to induce disease regression in in vivo xenograft models of T-ALL. nih.gov

Mantle Cell Lymphoma (MCL): Pevonedistat (B1684682) induces dose-, time-, and caspase-dependent cell death in a majority of tested MCL cell lines and primary tumor cells. nih.govnih.gov In more sensitive MCL cell lines, it causes G1-phase cell cycle arrest. nih.gov

Solid Tumors

The compound has shown efficacy against a wide range of solid tumor cell lines. frontiersin.org

Ovarian Carcinoma: MLN4924 leads to a dose-dependent reduction in the viability of multiple human ovarian cancer cell lines, including A1847, A2780, IGROV-1, OVCAR-5, SKOV-3, and 2008. aacrjournals.orgresearchgate.net It also impairs the clonogenic survival of these cells at submicromolar concentrations. aacrjournals.org Notably, it shows significant anticancer activity in both cisplatin-sensitive and -resistant models. aacrjournals.org

Renal Cell Carcinoma (RCC): In vivo studies using xenograft models of RCC (Caki-2 cells) demonstrated that MLN4924 inhibited tumor growth, which was associated with a decrease in the angiogenesis marker CD31. e-century.us

Pancreatic Carcinoma: MLN4924 is a potent inhibitor of proliferation and survival in pancreatic cancer cell lines like MiaPaCa-2 and BxPC-3, with IC50 values of 45 nM and 177 nM, respectively, in proliferation assays. nih.gov It effectively inhibits cullin neddylation and sensitizes these cancer cells to radiation. aacrjournals.orgnih.gov

Neuroblastoma: While specific data on neuroblastoma proliferation is limited in the provided search results, the general activity of MLN4924 in solid tumors suggests potential efficacy.

Esophageal Squamous Cell Carcinoma (ESCC): MLN4924 inhibits the proliferation of ESCC cell lines (EC1 and Kyse450) in a time- and dose-dependent manner. nih.gov It triggers G2 cell cycle arrest and induces DNA damage. nih.govresearchgate.net Studies showed that cell growth was significantly reduced after 48 hours of treatment. mdpi.com

Gastric Carcinoma: The broad anti-tumor activity of MLN4924 in solid tumors suggests potential applicability, though specific in vitro proliferation data for gastric carcinoma was not detailed in the search results.

Retinoblastoma: MLN4924 potently inhibits both RB1-null and MYCN-amplified retinoblastoma tumors. nih.govmerckmillipore.com Cellular effects vary from G1 arrest with apoptosis to G2/M arrest with endoreplication. nih.govresearchgate.net Even in less sensitive cell lines (EC50 ≈ 1 µM), prolonged exposure proved lethal or induced lasting cytostasis. nih.govmerckmillipore.com

Small Cell Carcinomas: The general efficacy of MLN4924 against various solid tumors points to its potential as a therapeutic agent for small cell carcinomas.

Urothelial Carcinoma: The compound induces dose-dependent cytotoxicity, anti-proliferation, and apoptosis in human urothelial carcinoma cell lines (T24, NTUB1, and RT4). nih.gov It also inhibits migration and invasion of these cells. nih.gov

Head and Neck Carcinoma (HNSCC): MLN4924 inhibits the proliferation of HNSCC cells, associated with the induction of significant DNA rereplication. aacrjournals.org It also effectively enhances the suppression of cell growth and migration when combined with other chemotherapeutic agents. nih.govresearchgate.net

Interactive Data Table: In Vitro Efficacy of MLN4924 in Various Cancer Cell Lines

Cancer TypeCell Line(s)Observed EffectsIC50 / EC50 ValuesCitation(s)
Acute Myeloid LeukemiaTHP-1, MOLM-13Inhibition of proliferation, G2/M arrest, apoptosisNot specified portlandpress.com
Acute Lymphoblastic LeukemiaT-ALL, B-ALLGrowth inhibition, G2 arrest, apoptosisIC50: 159-300 nM nih.govashpublications.org
Mantle Cell LymphomaMino, Rec-1, etc.Dose- and time-dependent cell death, G1 arrestIC50: 0.1-0.5 µM (sensitive lines) nih.govnih.gov
Ovarian CarcinomaA2780, SKOV-3, etc.Reduced viability, impaired clonogenic survivalNot specified aacrjournals.orgresearchgate.net
Pancreatic CarcinomaMiaPaCa-2, BxPC-3Growth suppression, inhibition of colony formationIC50: 45 nM (MiaPaCa-2), 177 nM (BxPC-3) nih.gov
Esophageal Squamous Cell CarcinomaEC1, Kyse450Inhibition of proliferation, G2 arrestNot specified nih.gov
RetinoblastomaRB1-null, MYCN-ampInhibition of tumors, G1/G2/M arrest, apoptosisEC50 ≈ 1 µM (less sensitive lines) nih.govmerckmillipore.com
Urothelial CarcinomaT24, NTUB1, RT4Cytotoxicity, anti-proliferation, apoptosisNot specified nih.gov
Head and Neck CarcinomaHNSCC cell linesInhibition of proliferation, DNA rereplicationNot specified aacrjournals.org

Specific Molecular Markers and Pathways Targeted in Cancer Cell Lines

The primary molecular target of MLN4924 is the NEDD8-activating enzyme (NAE). nih.gov Inhibition of NAE blocks the entire cullin-RING ligase (CRL) family of E3 ubiquitin ligases. nih.gov This leads to the accumulation of numerous CRL substrates, which triggers downstream anti-tumor effects.

CRL Substrate Accumulation: Across various cancer types, MLN4924 treatment leads to the accumulation of well-defined CRL substrates. These include DNA replication licensing factors like CDT1 and ORC1, and CDK inhibitors such as p21 and p27. nih.govnih.govspandidos-publications.com

DNA Damage and Cell Cycle Arrest: The stabilization of CDT1 can lead to DNA re-replication, causing DNA damage and subsequent cell cycle arrest, typically at the G2/M phase. aacrjournals.orgnih.govportlandpress.comresearchgate.net This is evidenced by the accumulation of markers like phosphorylated histone H2A.X. nih.govnih.gov In some cancer types, such as MCL, a G1 phase arrest is observed. nih.gov

Apoptosis Induction: MLN4924 induces apoptosis through various mechanisms. In T-ALL, it can cause nucleolar stress and reduce levels of the anti-apoptotic 14-3-3ξ\δ proteins. nih.gov In urothelial carcinoma, it leads to the activation of caspases-3 and 7 and cleavage of PARP. nih.gov In pancreatic cancer, it can induce apoptosis through the accumulation of NOXA. nih.gov

NF-κB Pathway: In MCL, the anti-tumor activity of pevonedistat is linked to the inhibition of the NF-κB pathway, evidenced by an increase in phosphorylated IκBα. nih.govnih.govashpublications.org

Metabolic Disruption: In AML, MLN4924 has been shown to disrupt nucleotide metabolism, leading to depleted intracellular nucleotide pools and increased incorporation of the chemotherapy drug ara-C into DNA. nih.govnih.gov

ER Stress: In ALL and chondrosarcoma, MLN4924 induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), contributing to cell death. thno.orgashpublications.org

Anti-Tumor Efficacy in In Vivo Animal Models

The promising in vitro results for MLN4924 have been translated into significant anti-tumor efficacy in various in vivo animal models, primarily using xenografts.

Suppression of Tumor Growth in Xenograft and Patient-Derived Xenograft (PDX) Models

MLN4924 has demonstrated the ability to inhibit tumor growth as a single agent and enhance the efficacy of other cancer therapies in vivo.

Hematological Malignancies: In xenograft models of T-ALL and AML, MLN4924 induced disease regression and stably inhibited disease progression, respectively. nih.govnih.govnih.gov In an AML xenograft model, MLN4924 treatment led to reduced tumor volume, suppressed key ferroptosis defense proteins (SLC7A11/GPX4), and increased iron levels in the tumor tissue. tandfonline.com For MCL, pevonedistat prolonged the survival of two different MCL-bearing mouse models. nih.govnih.gov

Solid Tumors:

Pancreatic Cancer: In a mouse xenograft model of human pancreatic cancer (MiaPaCa-2), MLN4924 acted as a radiosensitizer, leading to reduced tumor volume. aacrjournals.orgnih.gov It also inhibited tumor growth when combined with cisplatin (B142131). spandidos-publications.com

Urothelial Carcinoma: MLN4924 was confirmed to inhibit tumor growth in a UC xenograft mouse model. nih.gov It also significantly potentiated cisplatin-induced tumor suppression in these models. nih.govaacrjournals.org

Esophageal Squamous Cell Carcinoma: The combination of MLN4924 and cisplatin showed efficacy in xenograft models of ESCC. researchgate.net

Head and Neck Squamous Cell Carcinoma: Treatment with pevonedistat inhibited HNSCC xenograft growth in mice and enhanced the tumor-suppressive effects of ionizing radiation. aacrjournals.org

Retinoblastoma: Intravitreal administration of MLN4924 suppressed multiple human retinoblastoma xenografts. nih.govmerckmillipore.com

Other Solid Tumors: MLN4924 has shown efficacy in xenograft models of renal cell carcinoma, cervical cancer, and pharyngeal squamous cell carcinoma. e-century.us It also inhibited tumor growth in melanoma patient-derived xenografts (PDX). thno.org

Interactive Data Table: In Vivo Efficacy of MLN4924 in Xenograft Models

Cancer TypeXenograft ModelKey FindingsCitation(s)
Acute Myeloid LeukemiaAML XenograftReduced tumor volume, inhibited disease progression nih.govnih.govtandfonline.com
Acute Lymphoblastic LeukemiaT-ALL XenograftInduced disease regression nih.gov
Mantle Cell LymphomaMCL XenograftProlonged survival nih.govnih.gov
Pancreatic CarcinomaMiaPaCa-2 XenograftReduced tumor volume, radiosensitization aacrjournals.orgnih.gov
Urothelial CarcinomaNTUB1, T24 XenograftInhibited tumor growth, potentiated cisplatin effect nih.govnih.govaacrjournals.org
Head and Neck CarcinomaHNSCC XenograftInhibited tumor growth, radiosensitization aacrjournals.org
RetinoblastomaHuman RB XenograftSuppressed tumor growth nih.govmerckmillipore.com
Renal Cell CarcinomaCaki-2 XenograftInhibited tumor growth e-century.us

Efficacy in Orthotopic Cancer Models

The therapeutic potential of MLN4924 has been rigorously tested in orthotopic cancer models, which involve implanting tumor tissue in the corresponding organ of an animal model, thereby mimicking the tumor microenvironment more accurately than subcutaneous models.

In preclinical studies of pancreatic cancer , MLN4924 demonstrated significant efficacy. Using an orthotopic model with MiaPaCa-2-RFP cells, treatment with MLN4924 markedly suppressed tumor growth, progression, and metastasis. nih.gov This anti-tumor activity was partly attributed to the compound's ability to suppress angiogenesis. nih.gov

For neuroblastoma , an aggressive pediatric cancer, MLN4924 showed significant anti-tumor activity in orthotopic xenograft models. mdpi.com Treatment led to a notable decrease in tumor weight. Interestingly, while the in vitro mechanisms of cytotoxicity appeared dependent on the p53 status of the neuroblastoma cell lines, the in vivo efficacy in reducing tumor mass was observed regardless of p53 status. mdpi.commdpi.com

In the context of retinoblastoma (RB) , another pediatric malignancy, intravitreal administration of MLN4924 was highly effective in orthotopic xenografts. nih.govresearchgate.net The compound potently inhibited the growth of both RB1-null and MYCN-amplified retinoblastoma tumors in a dose- and time-dependent manner. nih.govresearchgate.net The mechanism of action involved the induction of cell cycle arrest and apoptosis. nih.gov

Studies using orthotopic xenograft models of glioblastoma (GBM) have also validated the potential of MLN4924. umich.edunih.gov The neddylation pathway is often overactive in GBM, and its inhibition by MLN4924 has been shown to suppress tumor cell growth. umich.edunih.gov Furthermore, combining MLN4924 with other therapies, such as immune checkpoint blockade, has shown enhanced therapeutic efficacy in these models. umich.edu

Finally, in an orthotopic model of human liver cancer , blocking autophagy was found to enhance the efficacy of MLN4924. oncotarget.com

Cancer TypeModel DetailsKey FindingsReference
Pancreatic CancerOrthotopic MiaPaCa-2-RFP xenografts in nude miceSignificantly suppressed tumor growth, progression, and metastasis; potent antiangiogenic effects. nih.gov
NeuroblastomaOrthotopic xenografts of human neuroblastoma cells (SH-SY5Y, SK-N-AS)Decreased tumor weight significantly, independent of the cell line's p53 status. mdpi.commdpi.com
RetinoblastomaOrthotopic xenografts of human RB cell lines (Y79-luc, WERI-RB1-luc, RB1021-luc)Potent, dose-dependent reduction in tumor growth; effective against both RB1-null and MYCN-amplified tumors. nih.govresearchgate.net
GlioblastomaOrthotopic xenograft mouse modelInhibited GBM cell growth; combination with anti-PD-L1 therapy significantly increased therapeutic efficacy. umich.edu
Liver CancerOrthotopic model of human liver cancerEfficacy was enhanced by the blockage of autophagy. oncotarget.com

Modulation of Non-Oncogenic Cellular and Developmental Processes

Beyond its anticancer properties, MLN4924 influences a variety of fundamental biological processes in non-cancerous contexts.

Influence on Stem Cell Proliferation and Differentiation

MLN4924 exhibits a paradoxical effect on stem cells, which appears to be concentration-dependent. While high concentrations are cytotoxic, low, nanomolar concentrations of MLN4924 have been found to stimulate stem cell activity. pnas.orgnih.gov

Unexpectedly, research has shown that MLN4924 can stimulate the proliferation, self-renewal, and differentiation of both tumor and normal stem cells. pnas.org In mouse embryonic stem cells, low concentrations of MLN4924 promoted tumorigenesis and differentiation. nih.gov This stimulatory effect is linked to the accumulation of the c-MYC protein and the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. pnas.orgtandfonline.com

In a non-cancerous context, MLN4924 has been shown to promote the self-renewal of limbal stem cells (LSCs), which are crucial for corneal health. nih.gov Treatment with MLN4924 enhanced the proliferation of rat LSCs, maintained their "stemness" by increasing the expression of stem cell markers like p63 and ABCG2, and reduced differentiation. nih.gov This translated to an accelerated rate of corneal epithelial wound healing in animal models. nih.govnih.gov These findings suggest a potential role for MLN4924 in tissue regeneration and stem cell therapy. pnas.orgnih.govfrontiersin.org

Stem Cell TypeEffect of MLN4924 (Low Concentration)Underlying MechanismReference
Mouse Embryonic Stem CellsStimulates proliferation, in vivo tumorigenesis, and differentiation.c-MYC accumulation; activation of EGFR and downstream pathways (PI3K/AKT, RAS/RAF/MEK/ERK). pnas.orgnih.gov
Human Cancer Stem CellsStimulates in vitro tumor sphere formation.c-MYC accumulation; activation of EGFR and downstream pathways. pnas.orgnih.gov
Rat Limbal Stem Cells (LSCs)Promotes self-renewal and proliferative capacity; reduces differentiation.Increased expression of stemness markers (Ki67, p63, ABCG2, Bmi1); decreased expression of differentiation marker K12. nih.gov

Regulation of Ciliogenesis

Ciliogenesis, the formation of primary cilia, is a critical process for sensory perception and developmental signaling. MLN4924 has been identified as a potent inhibitor of ciliogenesis. tandfonline.comnih.gov It blocks the formation of primary cilia by both inhibiting their initial synthesis and assembly and promoting their disassembly. researchgate.net

Interestingly, this effect appears to be independent of its canonical mechanism of inhibiting cullin-RING ligases (CRLs). Instead, the inhibition of ciliogenesis is mediated through the activation of the AKT1 signaling pathway, which is triggered by MLN4924-induced EGFR dimerization. tandfonline.comnih.gov Specifically, the phosphorylation of AKT1 at the Ser473 residue plays a major role in suppressing cilia formation. nih.govresearchgate.net This was further demonstrated in an in vivo model, where MLN4924 was shown to inhibit mouse hair regrowth, a process known to require ciliogenesis. nih.govresearchgate.net

Effects on Immune Response Pathways in Preclinical Systems

MLN4924 has a significant immunomodulatory role, affecting various components of the innate and adaptive immune systems.

The compound has been shown to positively regulate anti-tumor immunity. nih.gov In preclinical models of lymphoid neoplasia, MLN4924 reinvigorated T-cell responses, with treated CD8+ T-cells showing increased production of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFNγ), leading to enhanced cytotoxicity. nih.gov In human T-cells, MLN4924 treatment suppressed proliferation and activation marker expression in response to T-cell receptor stimulation. pnas.org It also led to a favorable polarization of T-cells, with decreased differentiation of regulatory T-cells (Tregs) and a shift toward a Th1 phenotype. nih.gov

However, the compound's effect on the immune system is complex. By stabilizing substrates of cullin-RING ligases, MLN4924 can also lead to the upregulation of PD-L1 on glioblastoma cells, a key immune checkpoint protein that can suppress T-cell activity. umich.eduhilarispublisher.com This finding provides a strong rationale for combining MLN4924 with PD-1/PD-L1 immune checkpoint inhibitors to overcome this potential resistance mechanism and enhance anti-tumor immunity. umich.edu

Furthermore, MLN4924 can make tumor cells more susceptible to killing by Natural Killer (NK) cells by increasing the expression of NK cell-activating receptor ligands on multiple myeloma cells. nih.gov It also has been found to attenuate the production of type I interferons, such as IFN-β, which are critical for antiviral innate immune responses. aai.org

Immune Cell/PathwayEffect of MLN4924Observed OutcomeReference
CD8+ T-CellsUpregulates TNF-α and IFNγ production.Enhanced cytotoxicity against tumor cells. nih.gov
CD4+ T-CellsInhibits proliferation and activation; decreases Treg differentiation and promotes a Th1 phenotype.Suppression of T-cell-mediated inflammatory responses. nih.govpnas.org
PD-L1 PathwayUpregulates PD-L1 expression on glioma cells.Potential for cancer-associated immunosuppression; provides rationale for combination with PD-1/PD-L1 blockade. umich.eduhilarispublisher.com
Natural Killer (NK) CellsIncreases expression of NK cell-activating ligands on tumor cells.Makes tumor cells more susceptible to NK cell-mediated killing. nih.gov
Type I Interferon PathwayAttenuates IFN-β production.Inhibition of antiviral innate immune responses. aai.org

Impact on Model Organism Development (e.g., Dictyostelium discoideum)

The social amoeba Dictyostelium discoideum serves as a valuable model organism for studying conserved cellular and developmental processes due to its life cycle that includes both unicellular and multicellular stages. mdpi.comfrontiersin.org The neddylation pathway, including the target of MLN4924 (NAE1), is highly conserved in this organism. mdpi.comnih.gov

Studies using MLN4924 in D. discoideum have revealed that the neddylation pathway is crucial for regulating key life cycle events. mdpi.comnih.gov During the unicellular growth phase, treatment with MLN4924 suppressed cell proliferation in a dose-dependent manner and inhibited folic acid-mediated chemotaxis. mdpi.comfrontiersin.org

During the multicellular developmental phase, which is triggered by starvation, MLN4924 exerted significant inhibitory effects. It delayed the aggregation of individual amoebae into a multicellular mound by inhibiting chemotaxis towards cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.gov Ultimately, the compound suppressed the formation of the final fruiting body structure. nih.gov These findings underscore the essential role of neddylation in coordinating both cell proliferation and complex multicellular development. mdpi.comnih.gov

Neurobiological Implications in Disease Models (e.g., Ischemic Stroke)

Emerging research has highlighted a potential neuroprotective role for MLN4924, particularly in the context of ischemic stroke. pnas.orgpnas.org Following an experimental stroke in mouse models, the neddylation pathway was found to be overactivated in the brain. pnas.org

Treatment with MLN4924 provided significant neuroprotection, reducing the volume of brain infarction and improving neurological outcomes. pnas.orgpnas.orgnih.gov The protective mechanism is mediated through anti-inflammatory effects and the preservation of the blood-brain barrier (BBB) integrity. pnas.org MLN4924 achieves this by preventing the degradation of Neurofibromatosis 1 (NF1), a substrate of cullin-RING ligases. pnas.orgpnas.org The accumulation of NF1 inhibits the trafficking and infiltration of neutrophils into the brain parenchyma, a key process that exacerbates injury after a stroke. pnas.org

In a related context, MLN4924 has demonstrated a neuroprotective effect against oxidative stress-induced neuronal damage. nih.gov By inhibiting the neddylation pathway, MLN4924 promotes the accumulation of the Nrf2 protein, a key regulator of the antioxidant response. This accumulation helps to attenuate the production of reactive oxygen species (ROS) and prevent cell death in neurons. nih.gov

Disease ModelKey FindingsMechanism of ActionReference
Ischemic Stroke (Mouse Model)Reduced brain infarction volume; improved neurological function.Attenuated neutrophil infiltration; maintained blood-brain barrier integrity via accumulation of NF1. pnas.orgpnas.orgnih.gov
Oxidative Stress (Neuronal Culture)Attenuated H2O2-induced neuronal damage and ROS production.Promoted nuclear and cytoplasmic accumulation of Nrf2 protein. nih.gov

Mechanisms of Acquired Resistance to Mln4924

Genetic Alterations in NEDD8-Activating Enzyme Subunits

The most direct mechanism of acquired resistance to MLN4924 involves genetic mutations in the subunits of its target, the NEDD8-activating enzyme. MLN4924 is a mechanism-based inhibitor that forms a tight-binding adduct with NEDD8, which then inhibits the NAE. nih.gov Mutations that alter the enzyme's structure and function can therefore reduce the inhibitor's effectiveness.

Studies have identified treatment-emergent, heterozygous mutations in UBA3, the catalytic subunit of NAE (also known as NAEβ), as a primary driver of resistance. nih.gov These mutations have been discovered in various cancer cell lines made resistant through prolonged exposure to MLN4924.

For instance, in K562 and U937 leukemia cell lines, specific point mutations were identified after six months of exposure to the inhibitor. plos.orgnih.gov The resistant K562 cells (R-K562MLN) harbored an I310N mutation (Isoleucine to Asparagine at codon 310), while the resistant U937 cells (R-U937MLN) contained a Y352H mutation (Tyrosine to Histidine at codon 352). plos.orgnih.govashpublications.org In other preclinical models, including acute myelogenous leukemia (AML) and diffuse large B-cell lymphoma (DLBCL) xenografts, mutations such as A171T in the ATP binding pocket and E204K in the NEDD8-binding cleft of NAEβ were detected in tumors that regrew during MLN4924 treatment. ashpublications.org These findings confirm that mutations in the target enzyme are a key mechanism for the emergence of refractory tumors. ashpublications.org

MutationAmino Acid ChangeCell Line / ModelLocation in NAEβReference
I310NIsoleucine → AsparagineK562 (Leukemia)Not specified plos.org, nih.gov, ashpublications.org
Y352HTyrosine → HistidineU937 (Leukemia)Not specified[1, nih.gov, ashpublications.org
A171TAlanine → ThreonineHL-60 (AML Xenograft)ATP Binding Pocket ashpublications.org
E204KGlutamic Acid → LysineTHP-1 (AML Xenograft)NEDD8-Binding Cleft ashpublications.org

Biochemical analyses of these mutant NAE complexes have elucidated how they confer resistance. The mutations reduce the potency of MLN4924 without completely ablating the normal enzymatic function required for cell survival. plos.orgnih.gov A key finding is that these mutations alter the enzyme's affinity for its substrates. Specifically, both the I310N and Y352H mutations were shown to increase the enzyme's affinity for ATP while simultaneously decreasing its affinity for NEDD8. plos.orgnih.govashpublications.org

This shift in substrate affinity directly impacts the inhibitor's efficacy. The I310N mutant NAE complex was found to be approximately 7-fold less sensitive to MLN4924, while the Y352H mutant showed a ~10-fold decrease in sensitivity compared to the wild-type enzyme. ashpublications.org Further studies on NAEβ mutants revealed a slower rate of the inhibitory NEDD8-MLN4924 adduct formation and reduced binding affinity of the adduct to the mutant enzyme. nih.govashpublications.org This altered biochemical profile provides a clear mechanistic basis for resistance, as a higher concentration of the inhibitor is required to achieve the same level of NAE inhibition. ashpublications.org Interestingly, this mechanism of increased ATP affinity is reminiscent of resistance seen in EGFR-mutant cancers against tyrosine kinase inhibitors. plos.orgnih.gov

NAE ComplexMLN4924 IC₅₀Fold Change in ResistanceChange in ATP AffinityChange in NEDD8 AffinityReference
Wild-Type32 nM-BaselineBaseline ashpublications.org
I310N Mutant225 nM~7-foldIncreasedDecreased ashpublications.org
Wild-Type13 nM-BaselineBaseline ashpublications.org
Y352H Mutant138.5 nM~10.7-foldIncreasedDecreased ashpublications.org

Identification of Mutations in UBA3 (NAEβ) Conferring Reduced Inhibitor Potency

Activation of Compensatory and Alternative Survival Pathways in MLN4924-Resistant Cells

Beyond direct target mutation, cancer cells can develop resistance to MLN4924 by activating alternative signaling pathways that promote survival and bypass the effects of NAE inhibition.

One significant mechanism is the upregulation of the ATP-binding cassette (ABC) transporter ABCG2. frontiersin.orgnih.gov In MLN4924-resistant ovarian cancer cells that did not possess mutations in NAEβ, transcriptome analysis revealed that ABCG2 was one of the most highly upregulated genes. nih.gov This protein functions as a drug efflux pump, actively removing MLN4924 from the cell, thereby reducing its intracellular concentration and limiting its ability to inhibit NAE. The sensitivity of these resistant cells to MLN4924 was restored when ABCG2 was targeted, confirming its role in this resistance mechanism. nih.gov

Another key compensatory route is the activation of the pro-survival MEK/ERK signaling pathway, which has been observed in acute lymphoblastic leukemia (ALL). nih.govnih.gov Treatment with MLN4924 was found to induce a calcium-dependent activation of the PKC/MEK/ERK cascade. nih.gov This activation acts as a compensatory survival mechanism in response to the cellular stress induced by the drug. Consequently, co-targeting the MEK/ERK pathway alongside NAE inhibition was shown to sensitize ALL cells to MLN4924, leading to synergistic cell death. nih.govnih.gov

Other resistance pathways have also been identified in specific cancer types. In glioblastoma, the loss of the tumor suppressor PTEN is associated with resistance to MLN4924. nih.gov In colorectal cancer models, the anti-apoptotic protein FLIP has been identified as a novel mediator of resistance. nih.gov Furthermore, because the tumor suppressor p21 is a critical mediator of MLN4924's effects, loss of p21 expression can render cells insensitive to the drug. scispace.com These findings highlight the diverse strategies that cancer cells employ to circumvent NAE inhibition.

Role of DNA Damage Response Pathways in Resistance Development

The antitumor activity of MLN4924 is intrinsically linked to its ability to induce DNA damage. mdpi.com By inhibiting cullin-RING ligases (CRLs), MLN4924 causes the accumulation of CRL substrates, such as CDT1, which leads to DNA re-replication, replication stress, and ultimately, DNA damage and apoptosis. nih.govaacrjournals.orgnih.gov However, this same pathway can be exploited by cancer cells to develop resistance.

An enhanced capacity for DNA damage repair (DDR) can counteract the cytotoxic effects of MLN4924. In diffuse large B-cell lymphoma (DLBCL) cells with acquired resistance, transcriptomics revealed an upregulation of genes involved in cell cycle regulation and DNA damage repair. ashpublications.org A key protein identified in this context is PCLAF. The accumulation of PCLAF in resistant cells was found to facilitate DNA damage repair, allowing the cells to overcome the cell cycle arrest induced by MLN4924. ashpublications.org

Similarly, in resistant glioblastoma models, time-course proteomics identified elevated levels of TOP2A, an enzyme critical for managing DNA topology during replication and repair. nih.gov This suggests that resistant cells may rely on TOP2A to cope with the replication stress induced by MLN4924. Combining MLN4924 with TOP2A inhibitors proved synergistic in these models, underscoring the role of this DDR pathway in resistance. nih.gov Therefore, while MLN4924's efficacy stems from inducing DNA damage, the subsequent upregulation and adaptation of DDR pathways represent a critical mechanism of acquired resistance. mdpi.com

Combination Therapeutic Strategies Involving Mln4924 in Preclinical Research

Synergistic Interactions with Conventional Chemotherapy Agents

Preclinical evidence strongly supports the combination of MLN4924 with traditional cytotoxic chemotherapies. The rationale for these combinations often lies in the ability of MLN4924 to induce DNA damage and disrupt DNA repair pathways, thereby sensitizing cancer cells to agents that function through similar mechanisms. aacrjournals.orgresearchgate.net

The combination of MLN4924 with platinum-based agents like cisplatin (B142131) and carboplatin (B1684641) has shown significant synergistic cytotoxicity in various cancer models, particularly in ovarian cancer. nih.gov Studies have demonstrated that while MLN4924 has moderate activity as a single agent, its addition to cisplatin or carboplatin markedly sensitizes ovarian cancer cells to the platinum drug's cytotoxic effects. nih.govaacrjournals.org This synergy is observed not only in platinum-sensitive cell lines but also, crucially, in models of platinum-resistant ovarian cancer. nih.govaacrjournals.org

In preclinical models of renal medullary carcinoma (RMC), a rare and aggressive cancer, the combination of MLN4924 with platinum-based chemotherapy also proved effective. The combination significantly inhibited tumor growth in both platinum-naïve and platinum-experienced patient-derived xenograft (PDX) models. tmc.eduauajournals.org The proposed mechanism involves MLN4924-induced p53 upregulation, which leads to the suppression of FANCD2 and reduced levels of nuclear ERCC1, a key enzyme in repairing DNA damage caused by platinum agents. tmc.edu In head and neck squamous cell carcinoma (HNSCC) models, MLN4924 was found to dramatically augment cisplatin-induced DNA damage and apoptosis. researchgate.net

Interestingly, the mechanism of synergy in ovarian cancer does not appear to involve increased platinum-DNA adduct formation or DNA re-replication. nih.govaacrjournals.org Instead, research points towards the involvement of specific cullin-RING ligase members, where depletion of CUL3 augmented cisplatin's cytotoxicity. nih.govaacrjournals.org

Cancer ModelCombination AgentKey FindingReference
Ovarian Cancer (SKOV3, ES2, primary cell lines)Cisplatin, CarboplatinSynergistic cytotoxicity observed in both platinum-sensitive and platinum-resistant models. nih.govaacrjournals.org nih.govaacrjournals.org
Renal Medullary Carcinoma (RMC) (PDX models)CarboplatinSignificant inhibition of tumor growth in platinum-naïve and -experienced models. tmc.edu tmc.edu
Head and Neck Squamous Cell Carcinoma (HNSCC)CisplatinAugmented cisplatin-induced DNA damage and apoptosis. researchgate.net researchgate.net
Various Solid Tumors (A375, A549, HCT-116, U-2 OS)CisplatinSynergy demonstrated in three of four tested cancer cell lines. aacrjournals.org aacrjournals.org

MLN4924 has been shown to powerfully augment the efficacy of the antimetabolite cytarabine (B982) (ara-C), a cornerstone of treatment for acute myeloid leukemia (AML). nih.govnih.gov Co-treatment of AML cell lines and primary patient samples with MLN4924 and ara-C resulted in synergistic levels of DNA damage, increased apoptosis, and diminished clonogenic survival. researchgate.netnih.gov This potent synergy was also observed in preclinical models of mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL). wiley.comashpublications.org

The mechanism underlying this synergy is linked to the disruption of nucleotide metabolism. nih.govnih.gov Global metabolic profiling revealed that MLN4924 depletes intracellular nucleotide pools in AML cells. nih.govnih.gov This metabolic disruption was found to promote the increased incorporation of ara-C into the DNA of AML cells, thereby enhancing its cytotoxic effect. nih.govnih.gov In vivo studies using AML xenograft models confirmed that the co-administration of MLN4924 and ara-C led to a significantly greater therapeutic benefit than either drug alone, resulting in stable inhibition of disease progression. nih.gov

Cancer ModelCombination AgentKey FindingMechanism of SynergyReference
Acute Myeloid Leukemia (AML) (Cell lines, primary samples, xenografts)Cytarabine (ara-C)Synergistic cytotoxicity, increased DNA damage, and stable inhibition of disease progression in vivo. nih.govnih.govDisruption of nucleotide metabolism, leading to increased incorporation of ara-C into DNA. nih.govnih.gov nih.govnih.gov
Mantle Cell Lymphoma (MCL) (Cell lines, xenografts)CytarabineSynergistic/additive effects; improved median survival in mouse models. ashpublications.orgNot specified, but synergistic effects observed. ashpublications.org ashpublications.org
Diffuse Large B-cell Lymphoma (DLBCL) (Cell lines)CytarabineSynergistic/additive effects observed after pre-treatment with MLN4924. wiley.comNot specified, but synergy noted. wiley.com wiley.com

Preclinical studies have explored combining MLN4924 with topoisomerase inhibitors, which are agents that interfere with enzymes that manage DNA topology during replication and transcription. A systematic evaluation across four different cancer cell types (melanoma, lung, colon, osteosarcoma) showed that MLN4924 demonstrated synergy with SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan, in two of the four cell lines. aacrjournals.org Synergy was also seen with the topoisomerase II inhibitor etoposide (B1684455) in one of the four cell lines. aacrjournals.org Other studies have also noted synergistic effects when combining MLN4924 with etoposide in DLBCL cell lines. wiley.com

More recent research in glioblastoma (GBM) has identified a particular vulnerability to this combination strategy in resistant tumors. nih.govbiorxiv.org In GBM models resistant to MLN4924, which was associated with the loss of the tumor suppressor PTEN, time-course proteomics identified elevated levels of TOP2A. nih.govbiorxiv.org This finding led to the discovery that combining MLN4924 with TOP2A inhibitors resulted in robust synergy specifically in the resistant GBM models, suggesting a novel strategy to overcome MLN4924 resistance. nih.govbiorxiv.org

Potentiation of Antimetabolite Activity (e.g., Cytarabine)

Augmentation of Targeted Therapies

In addition to conventional chemotherapy, MLN4924 has been investigated in combination with various targeted therapies, aiming to exploit mechanistic vulnerabilities and create highly potent anti-cancer regimens.

A strong rationale exists for combining MLN4924 with inhibitors of cell cycle checkpoints, particularly Checkpoint kinase 1 (Chk1). MLN4924 is known to induce DNA damage and S-phase arrest, which in turn activates the DNA damage response (DDR) pathway, including Chk1. nih.govnih.gov This activation of Chk1 can act as a survival mechanism, limiting the ultimate efficacy of MLN4924. nih.govashpublications.org

Preclinical studies in pancreatic cancer and AML have shown that inhibiting this protective response with a Chk1 inhibitor, such as SCH 900776, leads to significant synergy. nih.govnih.govnih.gov In pancreatic cancer cells, MLN4924 alone caused DNA double-strand breaks and a G2/M cell-cycle arrest. nih.govnih.gov The addition of a Chk1 inhibitor, which by itself had minimal cytotoxicity, abrogated this G2/M arrest, reinforced DNA re-replication, and dramatically enhanced the cytotoxicity and DNA damage caused by MLN4924. nih.govnih.gov In vivo studies using a pancreatic cancer xenograft model confirmed that the Chk1 inhibitor acted as a sensitizer, increasing the therapeutic efficacy of MLN4924. nih.govnih.gov Similarly, in AML, blocking the MLN4924-activated intra-S checkpoint via Chk1 inhibition potentiated the anti-leukemic activity of MLN4924. nih.govashpublications.org

Cancer ModelCombination AgentKey FindingMechanism of SynergyReference
Pancreatic Cancer (Cell lines, xenografts)SCH 900776 (Chk1 inhibitor)Enhanced cytotoxicity and DNA damage; increased efficacy in vivo. nih.govnih.govAbrogation of G2/M arrest and promotion of DNA re-replication. nih.govnih.gov nih.govnih.gov
Acute Myeloid Leukemia (AML)Belinostat (HDAC inhibitor, leading to Chk1 inhibition)Synergistic interaction, abrogation of intra-S checkpoint. nih.govashpublications.orgAbrogation of the MLN4924-activated intra-S checkpoint through Chk1 inhibition/downregulation. nih.govashpublications.org nih.govashpublications.org

Recent research has uncovered a complex interplay between the neddylation pathway and cellular energy metabolism, opening new avenues for combination therapies. Studies have shown that MLN4924 can reprogram energy metabolism in cancer cells. nih.govjci.org While it impairs certain mitochondrial functions, it also paradoxically promotes cellular glycolysis by activating pyruvate (B1213749) kinase M2 (PKM2), a key glycolytic enzyme. nih.govjci.orgnih.gov This activation of PKM2 appears to be a protective mechanism that confers a survival advantage to cancer cells against MLN4924's cytotoxic effects. nih.gov

This finding provides a strong rationale for combining MLN4924 with inhibitors of metabolic pathways. Preclinical studies in breast cancer have demonstrated that targeting this induced metabolic state significantly enhances MLN4924's efficacy. nih.govjci.org Combining MLN4924 with either the glycolytic inhibitor shikonin (B1681659) (a PKM2 inhibitor) or the oxidative phosphorylation (OXPHOS) inhibitor metformin (B114582) resulted in a significant enhancement of cancer cell killing in both in vitro and in vivo xenograft models. nih.govjci.org These results suggest that co-targeting neddylation and cellular energy metabolism is a viable and potent therapeutic strategy. nih.gov Further research has also pointed to the potential of combining inhibitors of the glucose transporter GLUT1 with other metabolic inhibitors to target vulnerabilities in ovarian cancer. researchgate.net

Co-Treatment with Protein Synthesis Inhibitors

The ubiquitin-proteasome system (UPS) and protein synthesis pathways are intricately linked to maintain cellular proteostasis. MLN4924, by inhibiting the Nedd8-activating enzyme (NAE), disrupts the function of Cullin-RING ligases (CRLs), leading to the accumulation of specific proteins and inducing cellular stress. This mechanism provides a strong rationale for combining MLN4924 with agents that target protein synthesis, aiming to overwhelm cancer cells with proteotoxic stress.

Preclinical research indicates that MLN4924 suppresses the AKT and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. ashpublications.org The mTOR pathway is a master regulator of cell growth and proliferation, critically controlling protein synthesis. ashpublications.orgfrontiersin.org MLN4924's inhibitory effect on mTOR signaling is mediated by the induced upregulation of REDD1 (Regulated in Development and DNA Damage Response 1), a known negative regulator of the mTOR pathway. ashpublications.org Unlike other mTOR inhibitors such as rapamycin, MLN4924 did not cause a reciprocal activation of AKT, suggesting a distinct and potentially more beneficial mechanism of action. ashpublications.org

This disruption of the mTOR pathway, a key hub for protein synthesis, suggests a synergistic potential when combined with other agents that induce proteotoxic stress. For instance, the combination of MLN4924 with the proteasome inhibitor bortezomib (B1684674) has been shown to induce synergistic apoptosis in multiple myeloma cells. ashpublications.org While bortezomib targets protein degradation, its combination with an agent that suppresses protein synthesis signaling like MLN4924 creates a multi-pronged attack on cellular protein homeostasis. ashpublications.org

Furthermore, targeting the unfolded protein response (UPR), a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, represents another strategy. The PERK branch of the UPR can lead to a general repression of protein synthesis. oaepublish.com Preclinical studies have explored combining PERK inhibitors with bortezomib, resulting in synergistic anti-myeloma activity. oaepublish.com This highlights the therapeutic potential of co-targeting different arms of the proteostasis network, a strategy where MLN4924's impact on mTOR signaling would be highly relevant.

Enhanced Efficacy with Monoclonal Antibodies (e.g., Rituximab)

Preclinical studies have robustly demonstrated that MLN4924 can enhance the anti-tumor activity of the anti-CD20 monoclonal antibody, rituximab (B1143277), particularly in models of B-cell malignancies like mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL). nih.govaacrjournals.orgwiley.com

In MCL preclinical models, MLN4924 exhibited additive and synergistic effects when combined with rituximab. nih.govnih.gov This combination led to a significant improvement in survival in mouse models compared to either rituximab or MLN4924 monotherapy. nih.govnih.gov The underlying mechanism for this synergy is believed to involve MLN4924's ability to induce G1-phase cell cycle arrest, downregulate the anti-apoptotic protein Bcl-xL, and decrease the activity of the pro-survival NF-κB pathway. nih.govnih.gov

Similarly, in non-Hodgkin's lymphoma (NHL) xenograft models (OCI-Ly10 and OCI-Ly19), the combination of MLN4924 and rituximab resulted in additive or synergistic reductions in tumor burden. aacrjournals.org In one disseminated lymphoma model, the combination treatment significantly prolonged survival, with some treatment groups showing 100% survival even after the treatment ended. aacrjournals.org While the synergy was consistently observed in MCL, the effect in DLBCL models was additive but did not consistently improve survival over rituximab monotherapy in one study. wiley.com

Preclinical Findings of MLN4924 in Combination with Rituximab
Cancer ModelKey FindingsReference
Mantle Cell Lymphoma (MCL)Additive/synergistic effects; prolonged survival in two distinct mouse models compared to monotherapy. nih.govnih.gov
MCL (in vivo)Median survival of 109 days for the combination, versus 57 days for rituximab alone and 57 days for pevonedistat (B1684682) alone. nih.gov
Non-Hodgkin's Lymphoma (OCI-Ly10 model)Co-administration induced synergistic or additive anti-tumor activity. aacrjournals.org
Non-Hodgkin's Lymphoma (OCI-Ly19 model)Combination resulted in additive tumor growth inhibition and significantly longer survival. All animals in the highest dose combination group were alive 100 days post-treatment. aacrjournals.org
Diffuse Large B-Cell Lymphoma (DLBCL)Additive effects on apoptosis were noted in ABC-DLBCL cell lines. wiley.com

Rationale for Combination with Bromodomain and Extra-Terminal Domain (BET) Inhibitors

A compelling scientific rationale supports the combination of MLN4924 with inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes. mdpi.com

The primary rationale stems from proteomic profiling studies in acute myeloid leukemia (AML) cells. nih.govashpublications.org This research revealed that treatment with MLN4924 leads to an increased expression of several proteins, including BRD2, a member of the BET family. nih.govashpublications.org The elevation of BRD2 levels following MLN4924 treatment is hypothesized to heighten the sensitivity of AML cells to BET inhibitors, such as OTX015. nih.govashpublications.org This creates a scenario of induced vulnerability, where MLN4924 primes the cancer cells for a more effective response to a subsequent BET inhibitor.

This hypothesis is supported by preclinical evidence. In mantle cell lymphoma, a synergistic antitumor effect was observed when combining the NAE inhibitor pevonedistat with the BET inhibitor CPI203. frontiersin.org Given that BET inhibitors themselves have shown preclinical efficacy in various hematologic malignancies by downregulating oncogenes like c-Myc, combining them with MLN4924 represents a promising strategy to achieve deeper and more durable responses. dovepress.com

Radiosensitization Properties of MLN4924

MLN4924 has been demonstrated to act as a potent radiosensitizer in a variety of preclinical cancer models, enhancing the cell-killing effects of ionizing radiation. nih.govfrontiersin.orgmdpi.com This property makes it an attractive agent to combine with radiotherapy, a cornerstone of cancer treatment. frontiersin.org

The mechanisms underlying MLN4924's radiosensitizing effects are multifaceted and stem directly from its primary action of inhibiting NAE and CRL activity. Key mechanisms include:

Dysregulation of Cell Cycle Checkpoints: MLN4924 causes an accumulation of CRL substrates like CDT1, which leads to DNA re-replication, a catastrophic event for the cell. frontiersin.orgaacrjournals.org This disruption of normal DNA synthesis and cell cycle progression, often resulting in G2 phase arrest, prevents cancer cells from effectively repairing radiation-induced DNA damage before entering mitosis. frontiersin.orgscienceopen.comspandidos-publications.com

Induction of DNA Damage: By forcing cells into re-replication, MLN4924 itself induces a DNA damage response. mdpi.comresearchgate.net When combined with the DNA-damaging effects of radiation, this leads to an overwhelming level of genomic instability that triggers apoptosis or senescence. researchgate.net

Inhibition of Pro-Survival Signaling: MLN4924 has been shown to inhibit the NF-κB signaling pathway, a key pathway that promotes cell survival and contributes to radioresistance. nih.govfrontiersin.orgmdpi.com By blocking this pathway, MLN4924 lowers the threshold for radiation-induced cell death.

Preclinical studies have validated the efficacy of MLN4924 as a radiosensitizer across several cancer types.

Preclinical Studies on the Radiosensitizing Effects of MLN4924
Cancer TypeKey FindingsReference
Pancreatic CancerMLN4924 was identified as a radiosensitizer. mdpi.comfrontiersin.orgaacrjournals.org
Head and Neck Squamous Carcinoma (HNSCC)MLN4924 dose-dependently increased radiosensitivity and enhanced the DNA damage response elicited by ionizing radiation. mdpi.comfrontiersin.orgscienceopen.comresearchgate.net
Breast CancerIdentified as a radiosensitizer through its ability to induce DNA re-replication and cell cycle arrest. mdpi.comfrontiersin.org
Prostate CancerDemonstrated radiosensitization effects in hormone-resistant prostate cancer cells. oup.com
MelanomaMLN4924 was shown to potentiate radiation damage in melanoma cells. mdpi.com

These findings collectively provide a strong preclinical foundation for the clinical investigation of MLN4924 in combination with radiotherapy to improve outcomes for patients with various solid tumors. oup.com

Research Methodologies and Investigative Approaches in Mln4924 Studies

In Vitro Cellular Assays

In vitro cellular assays represent the foundational tools for studying the effects of MLN4924 at the cellular level. These assays allow for controlled experiments on isolated cells, providing detailed insights into the compound's biological activities.

Assessment of Cell Viability, Proliferation, and Clonogenicity

A primary step in evaluating the anticancer potential of MLN4924 involves assessing its impact on the viability, proliferation, and long-term survival capacity of cancer cells.

Cell Viability and Proliferation Assays: Researchers commonly employ metabolic assays to measure cell viability, which reflects the number of live, metabolically active cells. The MTS assay and ATP-based assays, such as the CellTiter-Glo Luminescent Viability Assay, are frequently used. wiley.comtandfonline.comnih.govresearchgate.net These assays have demonstrated that MLN4924 reduces the viability of a wide array of cancer cell lines in a dose- and time-dependent manner. wiley.comresearchgate.netashpublications.org For example, in studies on diffuse large B-cell lymphoma (DLBCL) and Hodgkin lymphoma (HL), MLN4924 showed a significant decrease in cell viability at nanomolar concentrations. wiley.comashpublications.org Similarly, in pancreatic cancer cell lines MiaPaCa-2 and BxPC-3, MLN4924 effectively suppressed growth, with IC50 values of 45 nM and 177 nM, respectively, in a 7-day proliferation assay. aacrjournals.org In neuroblastoma cell lines, the IC50 values for pevonedistat (B1684682) ranged from 136 to 400 nM. mdpi.comescholarship.org

Clonogenic Survival Assays: To assess the long-term impact of MLN4924 on the ability of single cells to form colonies, clonogenic survival assays are performed. This technique measures the reproductive integrity of cells after treatment. Studies have consistently shown that even acute exposure to MLN4924 can significantly impair the clonogenic survival of cancer cells. researchgate.netnih.gov In osteosarcoma (OS) cell lines MG-63 and SJSA-1, a 12-day treatment with MLN4924 strongly inhibited clone formation in a dose-dependent manner, with 0.2 μM of the compound completely blocking it. nih.gov Similarly, in ovarian cancer cells, a 24-hour exposure to submicromolar concentrations of MLN4924 was sufficient to disrupt clonogenic survival. researchgate.net These findings indicate that MLN4924's effects on cell proliferation are profound and long-lasting. aacrjournals.orgnih.gov

Cell Cycle Progression Analysis by Flow Cytometry

Flow cytometry is a cornerstone technique used to investigate how MLN4924 affects cell cycle progression. By staining cells with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), researchers can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govnih.govoncotarget.comspandidos-publications.com

Numerous studies have reported that MLN4924 induces cell cycle arrest. nih.govoncotarget.comspandidos-publications.comoncotarget.com The specific phase of arrest often depends on the cancer type and the p53 tumor suppressor status of the cells. mdpi.comucla.edu

G2/M Arrest: In many cancer cell lines, including osteosarcoma, T-cell acute lymphoblastic leukemia (T-ALL), and certain neuroblastoma cells, MLN4924 treatment leads to an accumulation of cells in the G2 phase of the cell cycle. nih.govoncotarget.comoncotarget.com For instance, in OS cells, a high concentration (1 μM) of MLN4924 significantly increased the G2 population while reducing the S phase population. nih.gov

G0/G1 Arrest: In contrast, some cell types, particularly those with wild-type p53, exhibit arrest in the G0/G1 phase. mdpi.comucla.edu Studies in neuroblastoma showed that p53 wild-type cells underwent G0/G1 arrest, whereas p53 mutant cells arrested in G2/M. mdpi.comescholarship.org A similar G1 arrest was observed in Hodgkin Lymphoma cell lines following MLN4924 exposure. ashpublications.org

This cell cycle arrest is a direct consequence of the accumulation of key cell cycle regulatory proteins, which are substrates of Cullin-RING E3 ligases (CRLs). nih.govoncotarget.com

Evaluation of Apoptosis and Senescence Markers

MLN4924 has been shown to induce two primary forms of cell fate determination in cancer cells: apoptosis (programmed cell death) and cellular senescence (irreversible growth arrest). nih.govnih.govnih.gov The specific outcome can be cell-line dependent. nih.gov

Apoptosis Detection: The induction of apoptosis is a key mechanism of MLN4924's anticancer activity. nih.govnih.govresearchgate.netashpublications.org

Flow Cytometry: Annexin V/propidium iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptotic cells. wiley.comashpublications.orgmdpi.comnih.gov Studies in mantle cell lymphoma (MCL) and neuroblastoma have used this method to confirm dose-dependent induction of apoptosis. nih.govmdpi.comashpublications.org

Biochemical Markers: The cleavage of caspase-3 and its substrate, PARP (poly(ADP-ribose) polymerase), are hallmark indicators of apoptosis. ashpublications.orgnih.govnih.gov These are typically detected via Western blotting. The Caspase-Glo® 3/7 assay is another method used to measure caspase activity and, consequently, apoptosis. researchgate.net

Senescence Detection: In some cancer cells, particularly after prolonged exposure to lower concentrations of MLN4924, the compound triggers cellular senescence. nih.govnih.govsemanticscholar.org

Senescence-Associated β-galactosidase (SA-β-Gal) Staining: A widely used marker for senescent cells is the increased activity of SA-β-Gal at pH 6.0. nih.govsemanticscholar.org In osteosarcoma and lymphoma cell lines, MLN4924 treatment led to an increase in SA-β-Gal staining, along with characteristic morphological changes like cell enlargement and flattening. nih.govnih.gov The induction of senescence is often linked to the accumulation of cell cycle inhibitors like p21 and p27. nih.govsemanticscholar.org

Immunobiochemical Profiling of Protein Expression and Modification Status (e.g., Western Blotting)

Western blotting is an indispensable tool in MLN4924 research to probe for changes in protein levels and post-translational modifications. This technique has been fundamental in confirming the compound's mechanism of action, which is the inhibition of the NEDD8-activating enzyme (NAE). researchgate.netoncotarget.com

Inhibition of NAE by MLN4924 prevents the neddylation of cullin proteins, a modification essential for the activity of Cullin-RING E3 ligases (CRLs). nih.govspandidos-publications.com Western blot analysis directly demonstrates this by showing a decrease in the band corresponding to neddylated cullins and an accumulation of unmodified cullins. researchgate.netoncotarget.com

Consequently, substrates that are normally targeted for degradation by CRLs accumulate within the cell. Western blotting has been used extensively to show the accumulation of numerous tumor-suppressive CRL substrates, including:

Cell Cycle Regulators: p21, p27, WEE1, and CDT1. wiley.comnih.govoncotarget.comnih.gov

Apoptosis Regulators: Noxa and Bik. oncotarget.comnih.gov

DNA Replication Factors: ORC1. spandidos-publications.comsemanticscholar.org

Other key proteins: IκBα and DEPTOR. tandfonline.comoncotarget.com

This immunobiochemical profiling provides direct evidence of MLN4924's target engagement and its downstream functional consequences. nih.govspandidos-publications.com

Genetic Manipulation Techniques (e.g., siRNA, shRNA, CRISPR/Cas9 for Gene Knockdown/Screens)

To validate the roles of specific proteins in mediating the effects of MLN4924 and to discover new therapeutic vulnerabilities, researchers utilize genetic manipulation techniques.

Gene Knockdown: Small interfering RNA (siRNA) and short hairpin RNA (shRNA) are used to transiently or stably silence the expression of specific genes. nih.govnih.govaacrjournals.org For example, siRNA-mediated knockdown of the pro-apoptotic protein Noxa was shown to reduce MLN4924-induced cell death in osteosarcoma cells, confirming its importance in the apoptotic response. oncotarget.com Similarly, silencing of NEDD8 and the CRL component RBX1 resulted in the stabilization of the p27 protein, mimicking the effect of MLN4924 treatment. nih.govresearchgate.net

Synthetic Lethality Screens: These screens aim to identify genes whose inhibition renders cancer cells significantly more sensitive to a drug. High-throughput screens using shRNA or CRISPR/Cas9 libraries have been performed in the presence of MLN4924. unito.itscispace.com A "drop-out" screen with an shRNA library in colorectal cancer cells identified that interfering with the EGFR signaling pathway created a synthetic lethal interaction with MLN4924. unito.it CRISPRi (interference) screens have also been employed to identify factors that regulate the CRL network and sensitize cells to pevonedistat. pnas.org These approaches are powerful for identifying rational combination therapies. unito.itnih.gov

Comprehensive Metabolomic and Proteomic Profiling

To gain a global, unbiased understanding of the cellular changes induced by MLN4924, researchers have turned to comprehensive metabolomic and proteomic analyses.

Proteomic Profiling: Mass spectrometry-based proteomics allows for the large-scale identification and quantification of proteins in a cell. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is one such quantitative proteomic technique used to analyze changes in the proteome of melanoma cells treated with MLN4924. nih.gov This approach led to the identification of 130 proteins that were significantly upregulated by the compound. nih.gov Another study in acute myeloid leukemia (AML) cells used shotgun proteomics to profile changes following MLN4924 treatment, detecting over 3,800 unique proteins and identifying 47 that were significantly upregulated. nih.govresearchgate.net Such studies have confirmed the accumulation of known CRL substrates and have also uncovered novel proteins and pathways affected by neddylation inhibition, providing rationales for new combination therapies, such as with azacitidine in AML. nih.govresearchgate.netnih.govresearchgate.net

Metabolomic Profiling: While less extensively reported specifically for MLN4924 than proteomics, metabolomics, the large-scale study of small molecules or metabolites, has been suggested as a valuable tool. Profiling the metabolome can provide insights into the metabolic rewiring that occurs in response to drug treatment. For example, in liver cancer, MLN4924 treatment was shown to inactivate mTOR, a key regulator of metabolism, through the accumulation of its inhibitor, DEPTOR. amegroups.org Comprehensive metabolomic studies could further elucidate the metabolic consequences of neddylation pathway inhibition.

Biochemical Enzyme Activity and Adduct Formation Assays

MLN4924 is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE). medchemexpress.com Its mechanism of action involves binding to the NAE active site, which leads to the formation of a stable, covalent MLN4924-NEDD8 adduct. aacrjournals.orgtandfonline.com This adduct mimics the natural NEDD8-adenylate, but it cannot be utilized in subsequent enzymatic reactions, thus terminating the neddylation cascade. aacrjournals.orgtandfonline.com

Biochemical assays are crucial for characterizing the inhibitory activity of MLN4924. The IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme activity by half, has been determined to be 4.7 nM for MLN4924 against NAE. medchemexpress.commerckmillipore.com These assays also demonstrate the selectivity of MLN4924. It shows significantly less potency against other related enzymes such as UAE/UBA1, UBA6/UBE1L2, SAE, and ATG7, with IC50 values of 1.5 µM, 1.8 µM, 8.2 µM, and >10 µM, respectively. merckmillipore.com

The formation of the MLN4924-NEDD8 adduct is a key feature of its mechanism-based inhibition. plos.org This adduct formation can be detected in treated cells and is a direct indicator of target engagement. aacrjournals.org Studies have shown that the formation of this adduct leads to the inhibition of cullin-RING E3 ligases (CRLs), which are dependent on neddylation for their activity. nih.gov This results in the accumulation of CRL substrate proteins. aacrjournals.org The detection of the MLN4924-NEDD8 adduct is often performed in conjunction with the analysis of neddylated and unneddylated cullins to confirm the inhibitory effect of the compound. aacrjournals.org

EnzymeMLN4924 IC50Reference
NEDD8-activating enzyme (NAE)4.7 nM medchemexpress.commerckmillipore.com
UAE/UBA11.5 µM merckmillipore.com
UBA6/UBE1L21.8 µM merckmillipore.com
SAE8.2 µM merckmillipore.com
ATG7>10 µM merckmillipore.com

Chemotaxis and Cell Migration Assays

Chemotaxis and cell migration are fundamental cellular processes that are often dysregulated in diseases like cancer. Assays that measure these processes are utilized to evaluate the effects of compounds like MLN4924. The Transwell migration assay is a commonly used method in this context. nih.govresearchgate.net

In studies involving Human Umbilical Vein Endothelial Cells (HUVECs), MLN4924 has been shown to inhibit cell migration. nih.govresearchgate.net This was demonstrated using Transwell assays where HUVECs were stimulated to migrate towards a chemoattractant, Vascular Endothelial Growth Factor (VEGF). nih.gov MLN4924 was found to decrease VEGF-activated cell migration. nih.gov

In a different model system using Dictyostelium discoideum, MLN4924 was also found to inhibit chemotaxis. mdpi.com A radial bioassay was used to assess the migration of D. discoideum cells towards self-generated gradients of chemoattractants. mdpi.com The study found that MLN4924 inhibited cell migration in response to both folic acid and cAMP. mdpi.com Specifically, migration was inhibited by 23% in response to folic acid and by 32% in response to cAMP. mdpi.com

Cell Type/OrganismAssay TypeChemoattractantFindingReference
Human Umbilical Vein Endothelial Cells (HUVECs)Transwell migration assayVEGFMLN4924 inhibited VEGF-activated cell migration. nih.gov
Dictyostelium discoideumRadial bioassayFolic acidMLN4924 inhibited migration by 23 ± 4%. mdpi.com
Dictyostelium discoideumRadial bioassaycAMPMLN4924 inhibited migration by 32 ± 8%. mdpi.com

In Vivo Preclinical Models

In vivo preclinical models are essential for evaluating the efficacy and mechanism of action of potential therapeutic agents in a living organism before they are considered for human clinical trials.

Establishment and Assessment of Xenograft and Patient-Derived Xenograft (PDX) Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. crownbio.com These can be either cell line-derived xenografts (CDX), using established cancer cell lines, or patient-derived xenografts (PDX), where tumor tissue is taken directly from a patient and implanted into a mouse. crownbio.comnih.gov PDX models are generally considered to better recapitulate the heterogeneity and characteristics of the original patient tumor. crownbio.comnih.govresearchgate.net

The establishment of these models typically involves implanting tumor cells or fragments, often subcutaneously or orthotopically (at the primary site of the disease), into highly immunodeficient mouse strains like NOD/SCID or NSG mice. crownbio.comnih.gov Tumor growth is then monitored to assess the efficacy of a given treatment. researchgate.net

MLN4924 has been evaluated in numerous xenograft and PDX models for various cancers. researchgate.netnih.gov For example, in PDX models of small cell lung cancer, treatment with MLN4924 led to a significant decrease in proliferating cells and an increase in apoptosis in sensitive models. researchgate.net In a study by the Pediatric Preclinical Testing Program, MLN4924 demonstrated tumor growth inhibitory activity against a subset of solid tumor and acute lymphoblastic leukemia xenografts. nih.gov

Model TypeCancer TypeKey Findings with MLN4924Reference
XenograftSolid TumorsShowed intermediate activity in 9 of 31 evaluable xenografts. nih.gov
XenograftAcute Lymphoblastic LeukemiaShowed tumor growth inhibitory activity. nih.gov
Patient-Derived Xenograft (PDX)Small Cell Lung CancerDecreased proliferation and increased apoptosis in sensitive models. researchgate.net
XenograftPancreatic CancerRadiosensitized pancreatic cancer cells. aacrjournals.org
XenograftRetinoblastomaPotently inhibited tumor growth. nih.gov

Application of Specific Animal Disease Models (e.g., Neuroblastoma Orthotopic Models)

Orthotopic models, where cancer cells are implanted into the corresponding organ of origin in the animal, are considered to more accurately mimic the tumor microenvironment and metastatic patterns of human cancer compared to subcutaneous models. crownbio.comaging-us.com

For neuroblastoma, a childhood cancer, orthotopic models are particularly valuable. plos.org These models can be established by injecting human neuroblastoma cells into the adrenal gland of immunodeficient mice. aging-us.com This method has been shown to result in faster tumor growth and the development of multiple organ metastases that resemble the clinical progression of the disease in patients. aging-us.com

Studies using orthotopic neuroblastoma models have demonstrated the anti-tumor activity of MLN4924's analog, pevonedistat. In these models, pevonedistat significantly decreased tumor weight, regardless of the p53 mutation status of the neuroblastoma cells. mdpi.com This is a significant finding as p53 status can influence the response to many cancer therapies. mdpi.com Another study utilizing an orthotopic retinoblastoma xenograft model found that intravitreal administration of MLN4924 was highly effective. nih.gov

Disease ModelKey FeaturesFindings with NAE InhibitorsReference
Orthotopic NeuroblastomaInjection of neuroblastoma cells into the adrenal gland of immunodeficient mice. Mimics clinical metastasis.Pevonedistat (MLN4924) decreased tumor weight independent of p53 status. aging-us.commdpi.com
Orthotopic RetinoblastomaIntravitreal injection of retinoblastoma cells.MLN4924 was remarkably effective against orthotopic xenografts without toxicity. nih.gov

Future Directions and Translational Research Perspectives for Mln4924

Overcoming Resistance: The Next Wave of NAE Inhibitors

A significant hurdle in the clinical application of MLN4924 is the development of resistance. Preclinical studies have identified mutations in the NAEβ subunit (NAEbeta) as a primary mechanism of acquired resistance. nih.govaacrjournals.orgusc.gal These mutations, often found in the ATP-binding pocket or the NEDD8-binding cleft of NAEβ, can reduce the formation rate and binding affinity of the inhibitory NEDD8-MLN4924 adduct. nih.govusc.gal Another identified mechanism of resistance involves the overexpression of the ATP-binding cassette transporter G2 (ABCG2), a drug efflux pump. nih.gov

To counter these resistance mechanisms, the development of next-generation NAE inhibitors is crucial. Key strategies include:

Designing compounds with tighter binding properties: Research has shown that inhibitors with enhanced binding affinity can effectively overcome resistance conferred by NAEβ mutations. nih.govusc.gal

Developing pan-E1 inhibitors: A broader approach involves targeting multiple E1 activating enzymes, which could potentially circumvent resistance pathways specific to NAE. usc.galmdpi.com

Combination therapies: Pairing MLN4924 with inhibitors of resistance-driving proteins, such as ABCG2 inhibitors, presents a promising strategy to restore sensitivity. nih.gov

Table 1: Mechanisms of Resistance to MLN4924 and Strategies for Next-Generation Inhibitors
Resistance MechanismMolecular BasisStrategy to Overcome
NAEβ Mutations Heterozygous mutations in the ATP binding pocket or NEDD8-binding cleft of NAEβ, leading to reduced adduct formation and affinity. nih.govaacrjournals.orgusc.galDesign of NAE inhibitors with tighter binding properties. nih.govusc.gal
Drug Efflux Overexpression of the ABCG2 transporter protein. nih.govCo-administration with ABCG2 inhibitors. nih.gov
Altered Neddylation Dynamics Mutations in UBA3, a component of the NAE complex, affecting NEDD8 binding. plos.orgDevelopment of pan-E1 inhibitors to target the broader ubiquitination and neddylation machinery. usc.galmdpi.com

Predicting Response: The Quest for Biomarkers

Identifying patients who are most likely to benefit from MLN4924 is a critical aspect of its clinical development. The search for predictive biomarkers is an active area of research. Potential biomarkers for MLN4924 sensitivity include:

Baseline NAEβ and UBA3 mutation status: Screening for pre-existing mutations in the NAE complex could help identify patients who may be intrinsically resistant to the drug. nih.govplos.org

ABCG2 expression levels: Assessing the expression of this drug efflux pump in tumors could predict a patient's response to MLN4924. nih.gov

Expression of Cullin-RING ligase (CRL) substrates: The accumulation of specific CRL substrates, such as p21 and p27, following MLN4924 treatment is a hallmark of its activity. thno.orgfrontiersin.org High baseline levels or a robust induction of these substrates could indicate sensitivity.

Mutations in genes related to DNA damage response (DDR): Given that MLN4924 can induce DNA damage, tumors with pre-existing defects in DDR pathways may be more susceptible. mdpi.comashpublications.org

Neddylation pathway gene expression signature: A comprehensive analysis of the expression of genes involved in the neddylation pathway could provide a more holistic biomarker of sensitivity. frontiersin.org

Table 2: Potential Predictive Biomarkers for MLN4924 Sensitivity
Biomarker CategorySpecific MarkerRationale
Drug Target Integrity NAEβ and UBA3 mutation status nih.govplos.orgMutations can confer resistance by altering drug binding and efficacy.
Drug Efflux ABCG2 expression nih.govHigh expression can lead to increased drug clearance from cancer cells.
Pharmacodynamic Markers Accumulation of CRL substrates (e.g., p21, p27) thno.orgfrontiersin.orgIndicates successful inhibition of the neddylation pathway.
Synthetic Lethality DNA Damage Response (DDR) pathway status mdpi.comashpublications.orgTumors with compromised DDR may be more vulnerable to MLN4924-induced DNA damage.
Gene Expression Neddylation-related gene signatures frontiersin.orgA composite score reflecting the overall activity of the neddylation pathway.

Beyond Cancer: Exploring New Therapeutic Frontiers

The regulatory role of neddylation extends beyond cell proliferation, suggesting that MLN4924 could have therapeutic applications in a range of other diseases.

Antiviral Strategies: MLN4924 has demonstrated potent antiviral activity against a broad spectrum of DNA and RNA viruses, including herpesviruses, cytomegalovirus, adenovirus, and influenza virus. nih.govresearchgate.netresearchgate.net It can interfere with viral replication and has been shown to block HIV infection in myeloid cells. nih.govaai.org The drug can also sensitize cancer cells to oncolytic virotherapy by impairing the type 1 interferon response. nih.govtfri.canih.gov

Neuroprotection: Emerging evidence points to a potential role for MLN4924 in neurodegenerative diseases and acute neurological injury. Studies have shown that it can exert neuroprotective effects against oxidative stress in models of spinal cord ischemia-reperfusion injury. nih.govnih.gov In mouse models of ischemic stroke, MLN4924 reduced brain injury by mitigating inflammation and protecting the blood-brain barrier. pnas.orgfrontiersin.orgpnas.org Its ability to modulate protein transport and inflammation also suggests potential applications in conditions like Alzheimer's disease and multiple sclerosis. smolecule.comnih.gov

Unraveling Complexity: Neddylation-Independent and Dual-Role Effects

Recent research has revealed that MLN4924 possesses biological activities that are independent of its primary function as a NAE inhibitor. These "off-target" or dual-role effects add a layer of complexity to its mechanism of action and open new avenues for therapeutic exploration. mdpi.comnih.gov

Neddylation-Independent Activities: MLN4924 has been shown to:

Trigger EGFR dimerization and activate downstream signaling pathways, which can paradoxically promote tumor sphere formation. nih.govtandfonline.com

Induce the tetramerization of the M2 isoform of pyruvate (B1213749) kinase (PKM2), promoting glycolysis. nih.govtandfonline.com

Inhibit the interaction between ACT1 and TRAF6, thereby attenuating IL-17A-mediated inflammation. nih.gov

Inhibit IRF3 binding to the IFN-β promoter, leading to a reduction in IFN-β production. aai.orgnih.gov

Activate the JNK signaling pathway, which can enhance TRAIL-induced apoptosis. nih.govaacrjournals.org

Dual-Role Effects: The inhibition of the neddylation pathway can have both anti-cancer and pro-cancer effects, a phenomenon described as a "double-edged sword". mdpi.com While inhibiting the degradation of tumor suppressors is beneficial, the accumulation of certain pro-cancerous neddylation substrates could potentially promote tumor survival. mdpi.com Understanding this duality is critical for optimizing therapeutic strategies.

Reshaping the Battlefield: Modulating the Tumor Microenvironment

The tumor microenvironment (TME) plays a pivotal role in cancer progression, and the neddylation pathway is increasingly recognized as a key modulator of this complex ecosystem. researchgate.netnih.gov Targeting the neddylation pathway with MLN4924 can influence various components of the TME.

Immune Cell Modulation: Neddylation is crucial for the function of various immune cells. nih.gov MLN4924 can impact T-cell function and the maturation of dendritic cells (DCs). mdpi.comspandidos-publications.com It has been shown to inhibit the infiltration of tumor-associated macrophages (TAMs), which are known to promote tumor growth and metastasis. thno.org By altering the immune landscape, MLN4924 can potentially enhance anti-cancer immune responses. mdpi.com

Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth. The neddylation pathway is implicated in this process, and MLN4924 has been shown to suppress angiogenesis. spandidos-publications.com

Reprogramming the TME: MLN4924 can directly target non-malignant cells within the TME, inhibiting the formation of a pro-cancer microenvironment. mdpi.com For instance, it can stabilize glioma-associated oncogene homolog 1 (Gli1), a substrate of CRLs. mdpi.com By modulating the intricate communication between cancer cells and the surrounding TME, MLN4924 can create a less hospitable environment for tumor progression. mdpi.comresearchgate.net

Q & A

Basic: What is the mechanism of action of MLN 4924 2-Sulfonamide in inhibiting NEDD8-activating enzyme (NAE), and how does this affect cullin-RING ligase (CRL) activity?

This compound selectively inhibits NAE (IC50 = 4.7 nM) by forming a covalent NEDD8-MLN 4924 adduct, preventing cullin protein neddylation. This blocks CRL activation, impairing ubiquitination and degradation of CRL substrates (e.g., cell cycle regulators like p27 and IκBα). Methodologically, validate inhibition via Western blotting for cullin neddylation status and substrate accumulation .

Basic: What are the recommended in vitro concentrations of this compound for inducing neddylation inhibition in cancer cell lines, and how should cytotoxicity assays be optimized?

Typical in vitro concentrations range from 0.1–1 µM, with cytotoxicity assays (e.g., MTT or Annexin V staining) requiring 48–72 hours of exposure. Optimize by titrating doses across cell lines (e.g., HCT-116 colon cancer vs. MM.1S myeloma) and correlating with cullin deneddylation (Figure C in ). Include controls for off-target effects using selective inhibitors of related enzymes (e.g., UAE, SAE) .

Cell Line IC50 (µM) Exposure Time Key Substrate
HCT-1160.2548 hp27, NRF2
MM.1S0.572 hIκBα, NOXA

Advanced: How can researchers reconcile discrepancies in this compound efficacy observed between in vitro and in vivo models, particularly regarding hepatic toxicity profiles?

In SD rats, MLN 4924 + TNF-α induces liver injury, whereas murine models show hepatoprotection against acetaminophen toxicity (Figure in ). Key variables include species-specific NAE expression, dosing schedules (e.g., single vs. repeated doses), and co-administered agents. Mitigate discrepancies by:

  • Conducting pharmacokinetic/pharmacodynamic (PK/PD) profiling.
  • Monitoring liver enzymes (ALT/AST) and mitochondrial markers (MitoTracker) in vivo.
  • Using genetic models (e.g., Tam41 knockdown) to isolate pathway-specific effects .

Advanced: What methodological considerations are critical when designing time-course experiments to assess this compound's impact on protein degradation pathways?

  • Sampling Intervals: Collect samples at 0, 6, 12, 24, and 48 hours post-treatment to capture dynamic changes in CRL substrates (e.g., p27 accumulation peaks at 24 h).
  • Techniques: Combine Western blotting for short-term effects (6–24 h) and RNA-seq for downstream transcriptional changes (>24 h).
  • Controls: Include proteasome inhibitors (e.g., bortezomib) to distinguish neddylation-dependent vs. independent degradation .

Basic: What quality control parameters should be verified when using this compound in biochemical assays?

  • Purity: Confirm ≥98% purity via HPLC or mass spectrometry.
  • Storage: Store lyophilized powder at -20°C; reconstitute in DMSO (10 mM stock) and avoid freeze-thaw cycles.
  • Batch Consistency: Compare activity across batches using standardized deneddylation assays .

Advanced: How does this compound modulate NK cell function in hematological malignancy models, and what co-culture techniques optimize this observation?

MLN 4924 upregulates NKG2D ligands on myeloma cells, enhancing NK cell recognition and cytotoxicity (Figure A–D in ). Optimize co-cultures by:

  • Using a 5:1 effector:target (E:T) ratio.
  • Measuring CD107a degranulation (flow cytometry) and IFN-γ secretion (ELISA).
  • Blocking NKG2D with neutralizing antibodies to confirm mechanism .

Basic: What protocols are validated for assessing this compound's inhibitory effects on neddylation?

  • Western Blotting: Probe for unneddylated cullins (e.g., Cul1, Cul4A) and stabilized substrates (e.g., p27).
  • Ubiquitome Profiling: Use TUBE (Tandem Ubiquitin-Binding Entity) affinity purification coupled with LC-MS/MS to quantify neddylation-dependent ubiquitination .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in MLN 4924 studies?

  • Non-linear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50/EC50.
  • Error Propagation: Account for technical replicates (e.g., triplicate wells) and biological variability (≥3 independent experiments).
  • Hill Slope Analysis: Identify cooperative effects in substrate stabilization .

Basic: How should researchers control for off-target effects of this compound?

  • Selectivity Panels: Test against related enzymes (UBA6, SAE) at 10x IC50 (MLN 4924 selectivity: >10 µM for ATG7).
  • Genetic Rescue: Overexpress NAE in CRISPR-edited cells to confirm on-target cytotoxicity .

Advanced: What strategies dissect Tam41's role in MLN 4924-mediated mitochondrial protection?

  • siRNA Knockdown: Silence Tam41 in primary hepatocytes to abolish MLN 4924's rescue of APAP-induced mitotoxicity (Figure in ).
  • MitoSOX Staining: Quantify mitochondrial ROS pre/post-treatment.
  • Rescue Experiments: Overexpress wild-type or mutant Tam41 to validate functional interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.